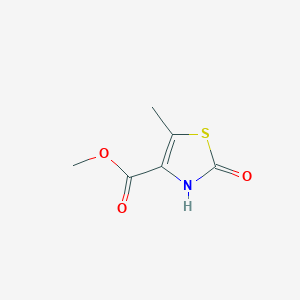

Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate

Descripción

Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic pharmaceuticals

Propiedades

IUPAC Name |

methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-3-4(5(8)10-2)7-6(9)11-3/h1-2H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCJIGOKQAKHAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)S1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

- Dissolve 2-aminothiazole in a suitable solvent such as dichloromethane.

- Add a base such as triethylamine to the solution.

- Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has indicated that thiazole derivatives, including methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate, exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been synthesized and tested against various bacterial strains. In one study, compounds derived from thiazoles showed promising antibacterial activity against resistant pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The thiazole moiety is recognized for its anticancer properties. This compound has been explored for its ability to inhibit cancer cell proliferation. For example, a series of thiazole derivatives demonstrated cytotoxic effects against human cancer cell lines, including glioblastoma and melanoma . The structure–activity relationship (SAR) studies reveal that specific substitutions on the thiazole ring enhance anticancer activity .

Antitubercular Activity

This compound has shown potential as an antitubercular agent. Research indicates that certain thiazole derivatives possess inhibitory effects against Mycobacterium tuberculosis, with some compounds exhibiting low minimum inhibitory concentrations (MIC), indicating high potency . This suggests that this compound could be developed into effective treatments for tuberculosis.

Anti-inflammatory Effects

Some studies have suggested that thiazole derivatives may also exhibit anti-inflammatory properties. By modulating inflammatory pathways, these compounds could be beneficial in treating various inflammatory diseases .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Evren et al. (2019) | Developed N-(5-methylthiazol) derivatives showing strong anticancer activity against A549 cells | Potential anticancer drug development |

| PLOS ONE (2009) | Identified methyl 2-amino thiazole derivatives with significant anti-tubercular activity | New leads for tuberculosis treatment |

| MDPI (2022) | Explored the synthesis of novel thiazoles with antibacterial properties | Development of new antibiotics |

Mecanismo De Acción

The mechanism of action of methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate: Known for its potential antimicrobial properties.

Thiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Oxazole derivatives: Similar to thiazoles but contain an oxygen atom in the ring, leading to different chemical and biological properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the ester group also provides a handle for further chemical modifications, making it a versatile intermediate in organic synthesis.

Actividad Biológica

Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in medicine and industry.

Structural Characteristics

This compound is characterized by a thiazole ring containing sulfur and nitrogen atoms, along with a methyl group and a carboxylate ester functional group. Its molecular formula is with a molecular weight of approximately 155.19 g/mol. The unique structural features contribute to its biological activity and solubility, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that this compound has:

- Antibacterial Activity : Effective against various bacterial strains.

- Antifungal Activity : Demonstrated efficacy against fungal pathogens.

In vitro tests indicate that the compound can inhibit the growth of pathogens at low concentrations, showcasing its potential as a lead compound for new antimicrobial agents.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. For example:

- Cell Line Studies : It has been tested against liver carcinoma cell lines (HEPG2), showing promising cytotoxic effects with IC50 values indicating effective dose ranges .

The structure–activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxicity, highlighting the importance of specific substituents in maximizing therapeutic effects .

Other Biological Activities

The compound also exhibits:

- Antimalarial Properties : Effective against malaria parasites.

- Anticholinesterase Effects : Potential applications in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity.

These activities suggest a broad spectrum of pharmacological applications beyond traditional antimicrobial and anticancer roles .

Synthesis Methods

This compound can be synthesized through several methods:

-

Traditional Synthesis :

- Reaction of 2-aminothiazole with methyl chloroformate in a solvent like dichloromethane.

- Use of bases such as triethylamine to facilitate the reaction.

-

Industrial Production :

- Continuous flow reactors for optimized reaction conditions.

- Automated systems for precise control over synthesis parameters.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. This compound was included in the testing panel, demonstrating significant activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 0.25 | Strong |

| Control (Amoxicillin) | 0.20 | Strong |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against multiple cancer cell lines. The results indicated that structural modifications could enhance its potency.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HEPG2 | 7.06 | Moderate activity |

| A431 | <10 | Comparable to doxorubicin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.